1-Benzhydrylpiperazine hydrate
CAS No.: 1588441-06-8
Cat. No.: VC2941145
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1588441-06-8 |
---|---|
Molecular Formula | C17H22N2O |
Molecular Weight | 270.37 g/mol |
IUPAC Name | 1-benzhydrylpiperazine;hydrate |
Standard InChI | InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 |
Standard InChI Key | VHSDFUFIRZBPMS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O |
Canonical SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O |
Introduction
1-Benzhydrylpiperazine hydrate is a chemical compound with the CAS number 1588441-06-8. It is a derivative of piperazine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. The compound's molecular formula is C17H22N2O, and its molecular weight is approximately 270.37 g/mol .
Synthesis and Applications
The synthesis of benzhydrylpiperazine derivatives often involves connecting benzhydrylpiperazine with other functional groups to create novel compounds with specific biological activities. For example, benzhydrylpiperazine-based compounds have been designed to inhibit inflammatory pathways by blocking COX and LOX enzymes, showing promise as anti-inflammatory agents .
In another context, 1-benzhydryl piperazine has been used as a surface recognition group in the design of histone deacetylase (HDAC) inhibitors. These inhibitors exhibit selective inhibitory profiles against HDAC6 and have shown potential in inducing apoptosis in cancer cells .
Research Findings
Recent studies have focused on the development of benzhydrylpiperazine-based compounds for their anti-inflammatory and anticancer properties. These compounds have demonstrated favorable pharmacological profiles, including anti-inflammatory activity without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Additionally, the use of 1-benzhydryl piperazine in HDAC inhibitors highlights its potential in cancer therapy. These inhibitors have shown the ability to induce apoptosis in cancer cells, suggesting a promising avenue for further research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume